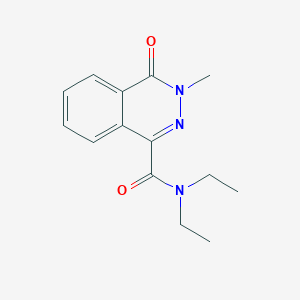![molecular formula C16H17N5O3 B496914 ethyl 5-(4-morpholinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B496914.png)
ethyl 5-(4-morpholinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-morpholinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate typically involves the reaction of quinazoline derivatives with morpholine and ethyl esters under specific conditions. One common method includes the use of microwave-assisted reactions, which can enhance the reaction rate and yield . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or copper to facilitate the formation of the triazoloquinazoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining high-purity products suitable for various applications .
化学反应分析
Types of Reactions
ethyl 5-(4-morpholinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives .
科学研究应用
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of ethyl 5-(4-morpholinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: Known for their anti-inflammatory and anticancer activities.
Thiazolo[2,3-b]quinazolines: Exhibiting antimicrobial and antioxidant properties.
Uniqueness
ethyl 5-(4-morpholinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate stands out due to its unique combination of a morpholine ring and a triazoloquinazoline core, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .
属性
分子式 |
C16H17N5O3 |
|---|---|
分子量 |
327.34g/mol |
IUPAC 名称 |
ethyl 5-morpholin-4-yltriazolo[1,5-a]quinazoline-3-carboxylate |
InChI |
InChI=1S/C16H17N5O3/c1-2-24-16(22)13-15-17-14(20-7-9-23-10-8-20)11-5-3-4-6-12(11)21(15)19-18-13/h3-6H,2,7-10H2,1H3 |
InChI 键 |
IQTOGKOJDLWZPS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2N=C(C3=CC=CC=C3N2N=N1)N4CCOCC4 |
规范 SMILES |
CCOC(=O)C1=C2N=C(C3=CC=CC=C3N2N=N1)N4CCOCC4 |
溶解度 |
27.2 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(2,3-dimethylanilino)-2-oxoethoxy]-N-(4-methoxybenzyl)benzamide](/img/structure/B496834.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B496837.png)
![6-amino-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-phenyl-4(1H)-pyrimidinone](/img/structure/B496839.png)
![1H-Imidazole, 2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-4,5-dimethyl-1-phenyl-](/img/structure/B496840.png)
![N-(4-bromophenyl)-2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B496841.png)
![4-tert-butylphenyl (3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether](/img/structure/B496842.png)
![3-Tert-butyl-6-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B496844.png)
![3-Ethyl-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B496845.png)
![3-Tert-butyl-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B496846.png)
![3-Tert-butyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B496848.png)
![3-Ethyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B496850.png)
![6-(2,5-Dichlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B496853.png)
![3-Tert-butyl-6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B496854.png)
